molecular formula C21H26ClN3O B14179512 4-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)butanamide CAS No. 923024-44-6

4-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)butanamide

Cat. No.: B14179512
CAS No.: 923024-44-6
M. Wt: 371.9 g/mol
InChI Key: PQACGVZVBISRFG-UHFFFAOYSA-N
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Description

4-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)butanamide is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)butanamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-benzylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with butanoyl chloride to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

4-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)butanamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methylpiperazin-1-yl)aniline
  • 4-(4-chlorophenyl)piperazine
  • N-(4-chlorophenyl)piperazine

Uniqueness

4-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)butanamide is unique due to its specific structural features, such as the presence of both benzyl and butanamide groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other piperazine derivatives.

Properties

CAS No.

923024-44-6

Molecular Formula

C21H26ClN3O

Molecular Weight

371.9 g/mol

IUPAC Name

4-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)butanamide

InChI

InChI=1S/C21H26ClN3O/c22-19-8-10-20(11-9-19)23-21(26)7-4-12-24-13-15-25(16-14-24)17-18-5-2-1-3-6-18/h1-3,5-6,8-11H,4,7,12-17H2,(H,23,26)

InChI Key

PQACGVZVBISRFG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC(=O)NC2=CC=C(C=C2)Cl)CC3=CC=CC=C3

Origin of Product

United States

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